2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13513981
InChI: InChI=1S/C13H17N3O/c1-9(2)17-13-8-11(4-5-12(13)14)16-7-6-15-10(16)3/h4-9H,14H2,1-3H3
SMILES: CC1=NC=CN1C2=CC(=C(C=C2)N)OC(C)C
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol

2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline

CAS No.:

Cat. No.: VC13513981

Molecular Formula: C13H17N3O

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline -

Specification

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
IUPAC Name 4-(2-methylimidazol-1-yl)-2-propan-2-yloxyaniline
Standard InChI InChI=1S/C13H17N3O/c1-9(2)17-13-8-11(4-5-12(13)14)16-7-6-15-10(16)3/h4-9H,14H2,1-3H3
Standard InChI Key PZFJEBWTHBTLJJ-UHFFFAOYSA-N
SMILES CC1=NC=CN1C2=CC(=C(C=C2)N)OC(C)C
Canonical SMILES CC1=NC=CN1C2=CC(=C(C=C2)N)OC(C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure (Figure 1) consists of:

  • Benzene core: Serves as the central aromatic system.

  • Amino group (-NH2_2): Positioned at the first carbon (C1).

  • 2-Methylimidazol-1-yl group: Attached at C4, featuring a methyl substituent on the imidazole ring’s second nitrogen.

  • Isopropoxy group (-OCH(CH3_3)2_2): Located at C2, introducing steric bulk and influencing electronic properties.

The imidazole ring’s bond lengths, as observed in analogous structures, typically show C–N distances of 1.312–1.358 Å, reflecting resonance stabilization between the aromatic system and the nitrogen lone pairs .

Synthesis and Manufacturing Processes

Key Synthetic Routes

While no direct synthesis of 2-isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline is reported, methodologies for analogous compounds suggest two plausible pathways:

Nucleophilic Aromatic Substitution (NAS)

  • Nitro Precursor Functionalization:

    • A nitrobenzene derivative (e.g., 2-isopropoxy-4-nitroaniline) undergoes substitution with 2-methylimidazole under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like DMF .

    • Reaction Conditions: 70–130°C, 12–24 hours.

    • Intermediate: 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)nitrobenzene.

  • Nitro Reduction:

    • Catalytic hydrogenation (H2_2, Pd/C) or chemical reduction (SnCl2_2) converts the nitro group to an amine .

Direct Coupling of Preformed Fragments

  • Buchwald-Hartwig Amination: Coupling a brominated isopropoxybenzene with 2-methylimidazole via palladium catalysis .

Yield Optimization and Challenges

  • Steric Hindrance: The isopropoxy group may slow reaction kinetics, necessitating elevated temperatures .

  • Byproduct Formation: Competing substitutions at C2 or C6 positions require careful regioselective control.

Physicochemical Properties

Molecular and Thermal Characteristics

PropertyValue/DescriptionSource Compound Reference
Molecular FormulaC13_{13}H17_{17}N3_3ODerived from analogs
Molar Mass231.30 g/molCalculated
Melting PointEstimated 120–140°CExtrapolated from
SolubilityModerate in DMSO, ethanol; low in H2_2OSimilar to

Spectroscopic Data

  • 1^1H NMR: Expected signals include:

    • δ 1.25 ppm (d, 6H, -OCH(CH3_3)2_2).

    • δ 2.45 ppm (s, 3H, imidazole-CH3_3).

    • δ 5.10 ppm (septet, 1H, -OCH(CH3_3)2_2).

  • IR: Stretches at 3350 cm1^{-1} (N-H), 1600 cm1^{-1} (C=N imidazole) .

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